

Molecular Pharmacology of Etripamil: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Etripamil is a novel, intranasally delivered, short-acting, non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to allow for patient self-administration outside of a healthcare setting.[4][5] This technical guide provides an in-depth overview of the molecular pharmacology of etripamil, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity. While specific binding affinities and detailed proprietary experimental protocols for etripamil are not publicly available, this guide consolidates the current scientific knowledge and provides representative experimental frameworks for its pharmacological evaluation.

Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia that can cause significant symptoms and lead to emergency department visits. **Etripamil** (MSP-2017) is a new chemical entity belonging to the phenylalkylamine class of calcium channel blockers, similar to verapamil. It is formulated as a nasal spray to facilitate rapid absorption through the nasal mucosa, with a time to peak plasma concentration of approximately 5-8.5 minutes. **Etripamil** is rapidly metabolized by serum esterases into an inactive carboxylic acid metabolite, contributing to its short half-life.



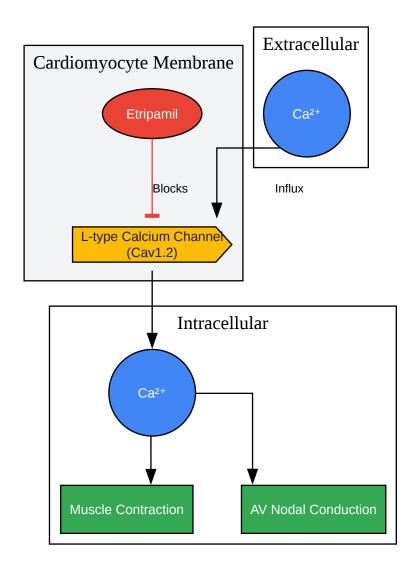
Mechanism of Action

Etripamil's primary mechanism of action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiac tissue. By blocking the influx of calcium ions through these channels in the atrioventricular (AV) node, **etripamil** slows AV nodal conduction and prolongs the AV nodal refractory period. This action interrupts the reentrant circuits that are responsible for most forms of PSVT, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT). High-density electroanatomic mapping has suggested that **etripamil** leads to a loss of voltage in the slow pathway bridge, which recovers gradually, mirroring the observed changes in the atrioventricular block cycle length.

Signaling Pathway of Etripamil Action

The following diagram illustrates the signaling pathway affected by **etripamil**.





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Caption: **Etripamil** blocks L-type calcium channels, reducing calcium influx and subsequent AV nodal conduction.

Quantitative Pharmacological Data Preclinical Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys

Intravenous administration of **etripamil** in conscious cynomolgus monkeys demonstrated a dose-dependent effect on cardiovascular parameters.



Dose (mg/kg)	Mean Peak Plasma Concentration (ng/mL)	Mean AUC₀–∞ (ng·min/mL)	Mean Half-life (minutes)	Mean Max PR Prolongation (%)
0.025	13.2	179	12.3	6.60
0.05	-	-	-	6.15
0.15	-	-	-	12.13
0.3	176	2364	20.8	27.38

Data extracted from Ascah et al. (2025).

Clinical Pharmacokinetics in Healthy Adults (Intranasal Administration)

Studies in healthy adults have characterized the pharmacokinetic profile of intranasally administered **etripamil**.

Dose	T _{max} (minutes)	Terminal Half-life (hours)
60 mg	5-8.5	~1.5
70 mg	5-8.5	~2.5-3
105 mg	5-8.5	~2.5-3

Data from a Phase 1 study as reported by Kelemen et al. (2024).

Clinical Efficacy in PSVT Patients (Intranasal Administration)

Multiple clinical trials have evaluated the efficacy of **etripamil** in terminating PSVT episodes.



Trial	Dose	Timepoint	Etripamil Conversion Rate (%)	Placebo Conversion Rate (%)
NODE-1	70 mg	15 min	87	35
NODE-1	105 mg	15 min	75	35
NODE-1	140 mg	15 min	95	35
RAPID	70 mg (up to 2 doses)	30 min	64.3	31.2
NODE-302	70 mg	30 min	60.2	N/A (Open-label)
NODE-303	70 mg	60 min	70.5	N/A (Open-label)

Data compiled from Stambler et al. (2018), Milestone Pharmaceuticals (2022), Stambler et al. (2023), and Camm et al. (2025).

Safety and Tolerability

Across clinical trials, **etripamil** has been generally well-tolerated. The most common adverse events are related to the nasal administration site and are typically mild to moderate in severity.

Adverse Event	Incidence in Etripamil Group (%)	
Nasal Discomfort	30.2	
Nasal Congestion	13.9	
Rhinorrhea	13.1	
Epistaxis	7.4	

Data from the NODE-303 trial.

Experimental Protocols

While specific protocols for **etripamil** are proprietary, the following sections detail representative methodologies for characterizing L-type calcium channel blockers.



Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (K_i) of **etripamil** for the L-type calcium channel.

Materials:

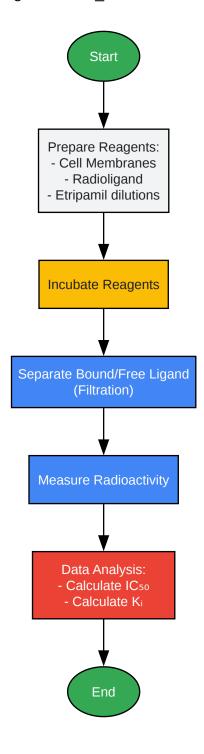
- Radioligand (e.g., [3H]-nitrendipine or another suitable L-type calcium channel ligand)
- Membrane preparations from cells expressing the Ca v1.2 channel
- Test compound (etripamil) at various concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of etripamil.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of etripamil by subtracting the nonspecific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.



- Determine the IC₅₀ value (the concentration of **etripamil** that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K d is its dissociation constant.



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Caption: A typical workflow for a radioligand binding assay to determine binding affinity.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the cell membrane and to characterize the effects of a compound on ion channel function.

Objective: To determine the inhibitory effect of **etripamil** on L-type calcium currents (I_Ca,L).

Materials:

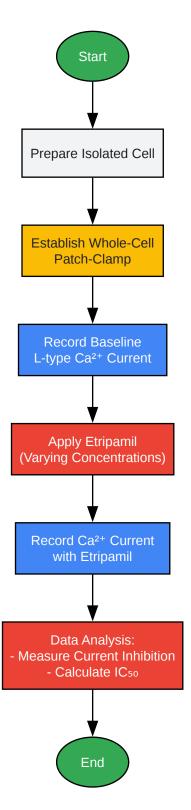
- Isolated cardiomyocytes or a cell line stably expressing the human Ca v1.2 channel.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Glass micropipettes.
- Extracellular solution (e.g., containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
- Intracellular solution (e.g., containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2).

Procedure:

- Establish a whole-cell patch-clamp configuration on an isolated cell.
- Voltage-clamp the cell at a holding potential of -80 mV.
- Elicit I Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- · Record baseline I Ca,L.
- Perfuse the cell with the extracellular solution containing **etripamil** at various concentrations.
- Record I Ca,L in the presence of each concentration of etripamil.
- Measure the peak I Ca,L amplitude at each concentration.



• Construct a concentration-response curve and calculate the IC₅₀ value for the inhibition of I_Ca,L.



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